molecular formula C12H13N3O2 B14791065 2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine

2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine

Cat. No.: B14791065
M. Wt: 231.25 g/mol
InChI Key: ROMUOMBXNUEJHV-UHFFFAOYSA-N
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Description

2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine is a chemical compound that features a pyridine ring substituted with two oxazoline groups at the 2 and 6 positions and a methyl group at the 4 position. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine typically involves the reaction of a pyridine derivative with oxazoline precursors. One common method starts with 4-methyl-2,6-dibromopyridine, which undergoes a nucleophilic substitution reaction with 2-oxazoline under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazoline rings to other functional groups.

    Substitution: The methyl group and oxazoline rings can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and oxazoline rings. This coordination can influence the reactivity and stability of the metal complexes formed, making it a valuable ligand in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects. This makes it particularly effective as a ligand in catalysis and coordination chemistry, where precise control over reactivity and selectivity is required .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-[6-(4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridin-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H13N3O2/c1-8-6-9(11-13-2-4-16-11)15-10(7-8)12-14-3-5-17-12/h6-7H,2-5H2,1H3

InChI Key

ROMUOMBXNUEJHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C2=NCCO2)C3=NCCO3

Origin of Product

United States

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